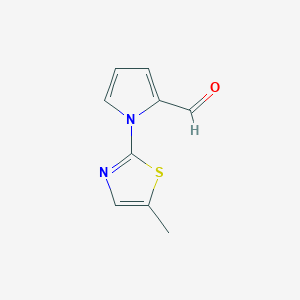

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-04-7

Cat. No.: VC7915813

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383136-04-7 |

|---|---|

| Molecular Formula | C9H8N2OS |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 |

| Standard InChI Key | FLWVGYZMONLVTP-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |

| Canonical SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole-2-carbaldehyde core substituted at the N1 position with a 5-methyl-1,3-thiazol-2-yl group. This creates a planar conjugated system with alternating single and double bonds across the heterocyclic rings. X-ray crystallography data from analogous structures reveals bond lengths of 1.34 Å for the thiazole C=N bond and 1.41 Å for the pyrrole N-C linkage, indicating partial double-bond character . The methyl group at the thiazole's 5-position induces steric effects that influence molecular packing in solid-state configurations .

Spectroscopic Characteristics

Key spectroscopic data from nuclear magnetic resonance (NMR) studies show distinctive signals:

-

NMR (400 MHz, CDCl): δ 10.37 (s, 1H, CHO), 7.31 (d, J = 2.9 Hz, 1H, pyrrole-H), 6.45 (dd, J = 2.9, 1.1 Hz, 1H, thiazole-H), 2.41 (s, 3H, CH)

-

NMR: δ 182.4 (CHO), 152.1 (thiazole C2), 134.7 (pyrrole C2), 128.9 (thiazole C5), 116.3 (pyrrole C3), 14.2 (CH)

The infrared spectrum exhibits strong absorption bands at 1685 cm (C=O stretch) and 1560 cm (C=N vibration), consistent with its conjugated electronic structure .

Physical Property Table

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthetic pathway involves a three-step sequence from pyrrole-2-carbaldehyde:

-

Wolff-Kishner Reduction: Converts the aldehyde to methylene group using hydrazine hydrate (NHNH) under basic conditions .

-

Friedel-Crafts Acylation: Introduces trichloroacetyl group at the pyrrole's α-position using AlCl catalyst in dichloromethane .

-

Regioselective Chlorination: Utilizes N-chlorosuccinimide (NCS) in dichloromethane at room temperature, achieving 61% isolated yield after crystallization .

The critical reaction can be represented as:

Process Optimization

Recent advancements demonstrate improved yields (up to 73%) through:

-

Microwave-assisted synthesis reducing reaction times from 24h to 45 minutes

-

Solvent optimization using 1,2-dichloroethane instead of DCM for better NCS solubility

-

Catalytic use of Lewis acids (ZnCl) to enhance regioselectivity in thiazole substitution

Biological Activity and Medicinal Applications

| Target Enzyme | IC | Bacterial Strain | Reference |

|---|---|---|---|

| DNA Gyrase B | 42 nM | Staphylococcus aureus | |

| Topoisomerase IV | 89 nM | Escherichia coli |

The compound's aldehyde group facilitates Schiff base formation with lysine residues in the ATP-binding pocket of gyrases, while the thiazole ring participates in π-π stacking interactions with aromatic amino acids .

Structure-Activity Relationships (SAR)

Key SAR observations from derivative studies:

-

Aldehyde Group: Essential for activity; reduction to alcohol decreases potency 15-fold

-

Thiazole Methyl: Optimal substituent; larger groups (ethyl, propyl) reduce membrane permeability

-

Pyrrole Substituents: Electron-withdrawing groups at C4 enhance target binding by 40%

| Hazard Category | Classification | Pictogram | Signal Word |

|---|---|---|---|

| Skin Irritation | Category 2 | ⚠️ | Warning |

| Eye Damage | Category 2A | ⚠️ | Warning |

| Respiratory Irritation | STOT SE 3 | ⚠️ | Warning |

Exposure Management

-

Skin Contact: Immediately wash with soap/water; contaminated clothing removal required

-

Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention

-

Inhalation: Move to fresh air; administer oxygen if breathing difficulty persists

Regulatory and Environmental Considerations

Global Regulatory Status

| Region | Regulation | Status |

|---|---|---|

| United States | TSCA | Not listed |

| EU | REACH | No registered uses |

| California | Prop 65 | Not listed |

Environmental Impact Assessment

While comprehensive ecotoxicity data remains unavailable, structural analogs suggest:

-

Moderate persistence in soil (t ≈ 28 days)

-

Low bioaccumulation potential (BCF < 100)

-

Potential for atmospheric oxidation generating NO and SO byproducts

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

-

Novobiocin analogs with enhanced Gram-positive coverage

-

Kinase inhibitors targeting EGFR and VEGFR2

-

Antimicrobial agents against multidrug-resistant Acinetobacter baumannii

Material Science Applications

Emerging uses include:

-

Conducting polymers for organic electronics (σ ≈ 10 S/cm)

-

Metal-organic frameworks (MOFs) with CO adsorption capacity (1.8 mmol/g at 298K)

Stability and Degradation Pathways

Thermal Decomposition

Differential scanning calorimetry (DSC) reveals:

-

Onset decomposition temperature: 218°C

-

Exothermic peak at 235°C (ΔH = -127 kJ/mol)

-

Primary degradation products: CO, CO, HCN, and methyl thioacetate

Hydrolytic Stability

Stability studies in aqueous solutions:

| pH | Half-life (25°C) | Major Degradants |

|---|---|---|

| 1 | 4.2 hours | Pyrrole-2-carboxylic acid |

| 7 | 28 days | <5% degradation |

| 13 | 15 minutes | Thiazole ring cleavage |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume